molecular formula C18H17BrN2O2S B2736256 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 866156-51-6

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2736256
CAS No.: 866156-51-6
M. Wt: 405.31
InChI Key: DJRFYXMPPZVVLW-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a dimethylpyrrole group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrole Derivative: The initial step involves the synthesis of 2,5-dimethylpyrrole through the reaction of acetone with ammonia and formaldehyde.

    Bromination: The pyrrole derivative is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated pyrrole is coupled with 4-aminobenzenesulfonamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microorganisms, thereby exhibiting its antibacterial and antifungal properties. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-13-3-4-14(2)21(13)17-9-7-16(8-10-17)20-24(22,23)18-11-5-15(19)6-12-18/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFYXMPPZVVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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